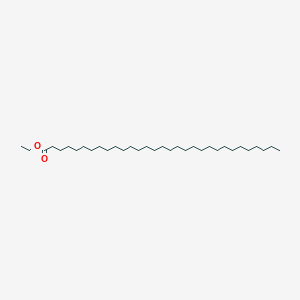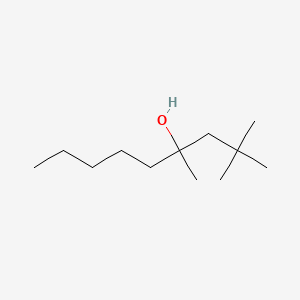
2,2,4-Trimethylnonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylnonan-4-ol is an organic compound with the molecular formula C12H26O. It is a branched-chain alcohol that is used in various chemical applications. This compound is known for its unique structure, which includes three methyl groups attached to a nonane backbone, making it a highly branched molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylnonan-4-ol can be achieved through several methods. One common approach involves the alkylation of 2,2,4-trimethylpentane with an appropriate alkyl halide in the presence of a strong base. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, this compound is often produced through catalytic hydrogenation of the corresponding ketone, 2,2,4-trimethylnonan-4-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: 2,2,4-Trimethylnonan-4-one or 2,2,4-trimethylnonanoic acid.
Reduction: 2,2,4-Trimethylnonane.
Substitution: 2,2,4-Trimethylnonan-4-chloride or 2,2,4-trimethylnonan-4-bromide.
Applications De Recherche Scientifique
2,2,4-Trimethylnonan-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethylnonan-4-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to modulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4-Trimethylpentane
- 2,2,4-Trimethylhexane
- 2,2,4-Trimethylheptane
Uniqueness
2,2,4-Trimethylnonan-4-ol is unique due to its specific structure, which includes a hydroxyl group on the fourth carbon of a highly branched nonane backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
5340-65-8 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
2,2,4-trimethylnonan-4-ol |
InChI |
InChI=1S/C12H26O/c1-6-7-8-9-12(5,13)10-11(2,3)4/h13H,6-10H2,1-5H3 |
Clé InChI |
BIXQLJRIWQTNBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(CC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


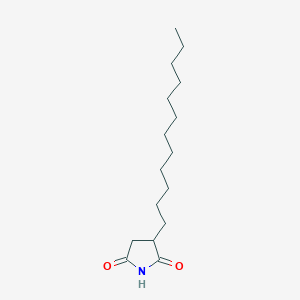
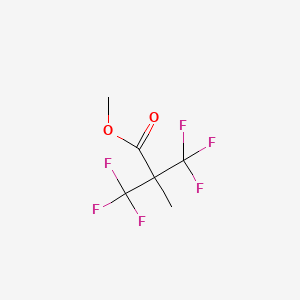

![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)

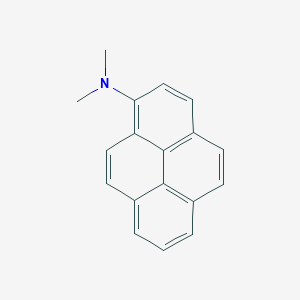



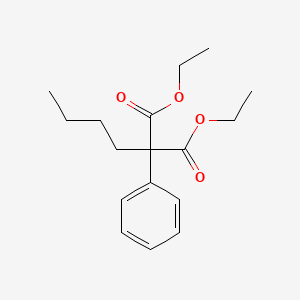
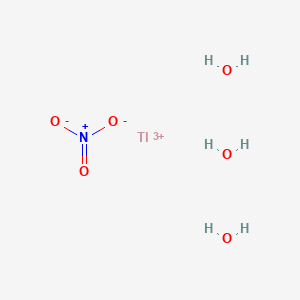
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)

